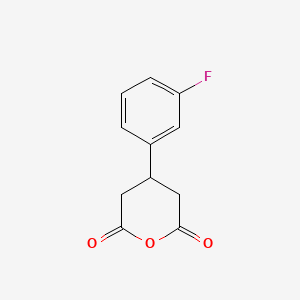

4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione

Description

4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione is a bicyclic lactone derivative characterized by a dihydropyran-2,6-dione core substituted with a 3-fluorophenyl group at the 4-position. This compound belongs to a broader class of glutaric anhydride derivatives, which are widely used as intermediates in pharmaceutical synthesis and organic chemistry.

Properties

IUPAC Name |

4-(3-fluorophenyl)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c12-9-3-1-2-7(4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOGUORRCGNRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620241 | |

| Record name | 4-(3-Fluorophenyl)oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381677-75-4 | |

| Record name | 4-(3-Fluorophenyl)oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-fluorobenzaldehyde with a suitable dihydropyran precursor in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Addition: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired transformation. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to modulation of their activity. The dihydropyran ring structure may also contribute to the compound’s overall biological activity by influencing its stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key properties of 4-(3-fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione with similar compounds:

*Calculated based on molecular formula.

Key Observations :

- Substituent Polarity : The trifluoromethyl group () introduces strong electron-withdrawing effects, reducing basicity and enhancing resistance to nucleophilic attack compared to halophenyl derivatives.

- Melting Points : The 4-chlorophenyl analog exhibits a well-defined melting point (128–130°C), likely due to symmetrical substitution favoring crystalline packing .

Stability and Handling

- Moisture Sensitivity : Chlorophenyl and fluorophenyl derivatives are hygroscopic, requiring storage under inert conditions .

- Thermal Stability : High boiling points (e.g., 393.2°C for the 4-chlorophenyl analog) suggest robustness in high-temperature reactions .

Pharmaceutical Intermediates

The trifluoromethyl and halophenyl derivatives are critical intermediates in synthesizing kinase inhibitors and antiviral agents. For example, the trifluoromethyl variant (CAS 4759-65-3) is a precursor in protease inhibitor synthesis .

Structural Analysis Tools

Crystallographic studies of analogs (e.g., 4-chlorophenyl derivative) utilize software like SHELXL and ORTEP-3 for refining molecular geometries and visualizing puckered ring conformations .

Biological Activity

4-(3-Fluorophenyl)dihydro-2H-pyran-2,6(3H)-dione (CAS No. 381677-75-4) is a compound belonging to the dihydropyran class, characterized by a six-membered ring containing one oxygen and five carbon atoms. The presence of a fluorophenyl group at the 4-position enhances its chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C11H9FO3, with a molecular weight of approximately 208.19 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, substitution, and addition, which can lead to the formation of biologically active derivatives.

Antimicrobial Properties

Research has indicated that derivatives of dihydropyran compounds exhibit significant antimicrobial activity against various bacterial strains. Specifically, studies have shown that compounds similar to this compound demonstrate effectiveness against gram-positive bacteria such as Staphylococcus aureus and Streptococcus species. For instance, a related study found that certain derivatives had minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Dihydropyran Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The fluorophenyl group may enhance binding affinity to bacterial receptors or enzymes involved in cell wall synthesis or metabolic pathways. This interaction can disrupt essential cellular functions, leading to bactericidal effects.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Evaluation : A recent study evaluated various derivatives of dihydropyrans for their antimicrobial properties. The findings indicated that structural modifications significantly influenced their activity against pathogenic bacteria .

- Comparative Studies : Comparisons between different halogenated derivatives revealed that the position and type of substituent (e.g., fluorine vs. chlorine) affected both the potency and spectrum of antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.